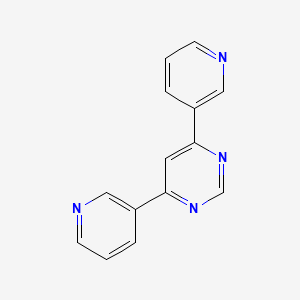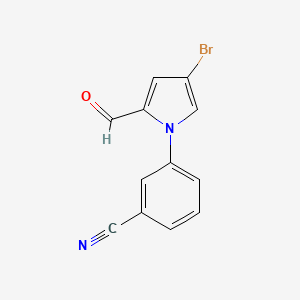
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is an organic compound that features a pyrrole ring substituted with a bromo group and a formyl group, along with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring . The formyl group can be introduced via Vilsmeier-Haack formylation, using DMF and POCl3 . The bromo group is typically introduced through bromination using N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactions and the use of safer, more environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-(4-Bromo-2-formylpyrrol-1-yl)benzoic acid.
Reduction: 3-(4-Bromo-2-formylpyrrol-1-yl)benzylamine.
Substitution: 3-(4-Methoxy-2-formylpyrrol-1-yl)benzonitrile.
Scientific Research Applications
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is not fully understood, but it is believed to interact with biological molecules through its reactive functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage . The bromo group can participate in halogen bonding, which may influence the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Similar structure but lacks the pyrrole ring and formyl group.
2-Formylpyrrole: Contains the formyl group on the pyrrole ring but lacks the benzonitrile moiety.
4-(2,5-Dimethylpyrrol-1-yl)benzonitrile: Similar structure but with methyl groups instead of the bromo and formyl groups.
Uniqueness
3-(4-Bromo-2-formylpyrrol-1-yl)benzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the bromo and formyl groups on the pyrrole ring, along with the benzonitrile moiety, makes it a versatile intermediate for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C12H7BrN2O |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-(4-bromo-2-formylpyrrol-1-yl)benzonitrile |
InChI |
InChI=1S/C12H7BrN2O/c13-10-5-12(8-16)15(7-10)11-3-1-2-9(4-11)6-14/h1-5,7-8H |
InChI Key |
WTFWFZRLWVPBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=C2C=O)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


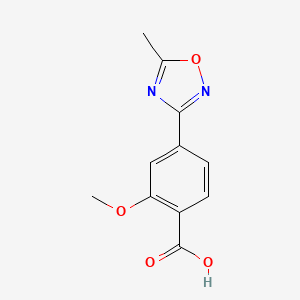
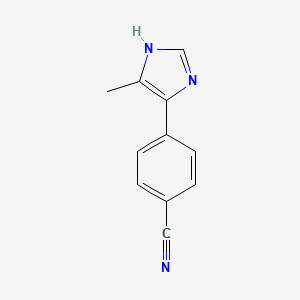
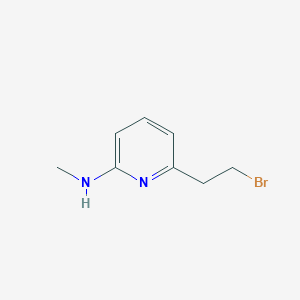

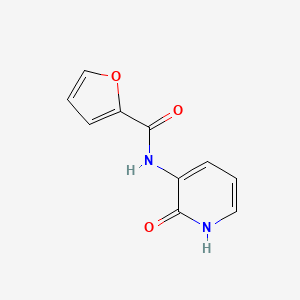
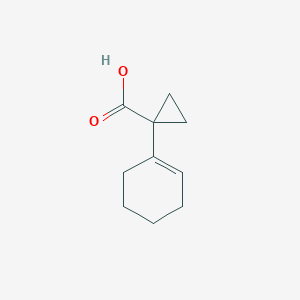
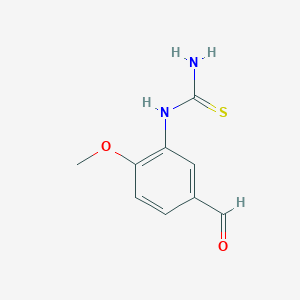
![5-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13881628.png)
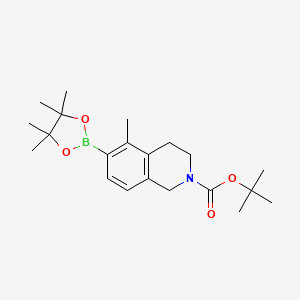
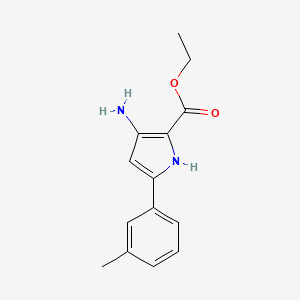
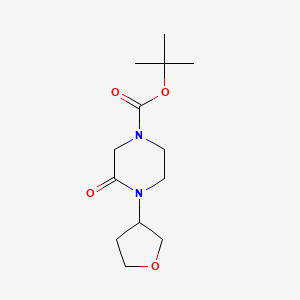
![Ethyl 2-[benzyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13881669.png)
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
